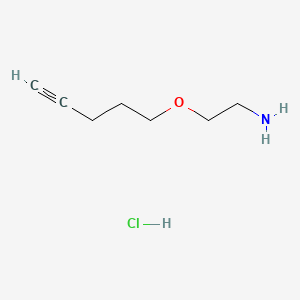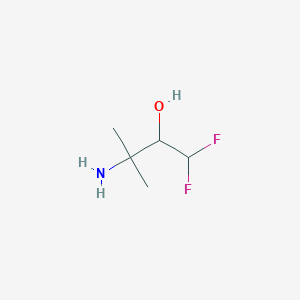![molecular formula C14H9BrClN3O2 B13495483 (2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid: is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a chloropyrazolyl group, and a cyanopropenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting 3-bromobenzaldehyde with hydrazine hydrate and acetylacetone under reflux conditions to form 1-(3-bromophenyl)-3-methyl-1H-pyrazole.
Chlorination: The pyrazole derivative is then chlorinated using thionyl chloride to introduce the chlorine atom at the 5-position.
Cyanation: The chlorinated pyrazole is reacted with malononitrile in the presence of a base such as sodium ethoxide to form the cyanopropenoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it useful in medicinal chemistry research.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The exact mechanism of action of (2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and chloropyrazolyl groups suggests potential interactions with hydrophobic pockets in proteins, while the nitrile group could form hydrogen bonds or coordinate with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-[1-(3-bromophenyl)-5-chloro-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid: Similar structure but without the methyl group.
(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid ethyl ester: An ester derivative.
Uniqueness
The presence of both bromine and chlorine atoms, along with the nitrile and pyrazole functionalities, makes this compound unique. These features provide a combination of reactivity and potential biological activity that is not commonly found in simpler compounds.
Eigenschaften
Molekularformel |
C14H9BrClN3O2 |
|---|---|
Molekulargewicht |
366.60 g/mol |
IUPAC-Name |
(E)-3-[1-(3-bromophenyl)-5-chloro-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C14H9BrClN3O2/c1-8-12(5-9(7-17)14(20)21)13(16)19(18-8)11-4-2-3-10(15)6-11/h2-6H,1H3,(H,20,21)/b9-5+ |
InChI-Schlüssel |
UVNMYZAYPXRUHD-WEVVVXLNSA-N |
Isomerische SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)O)Cl)C2=CC(=CC=C2)Br |
Kanonische SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)O)Cl)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


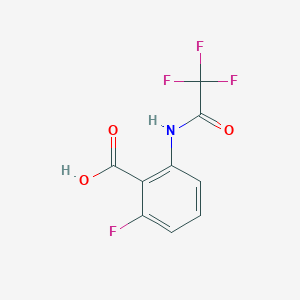
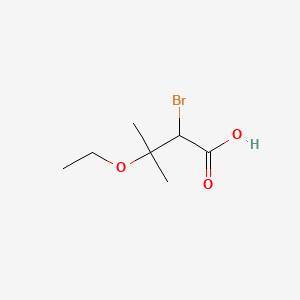
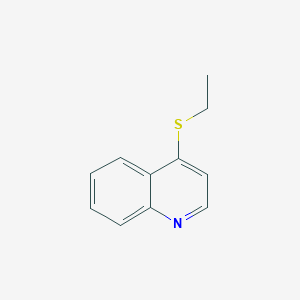
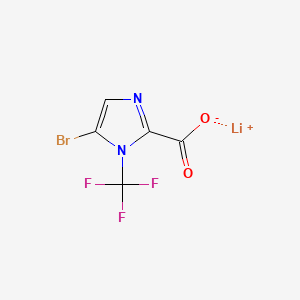

![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
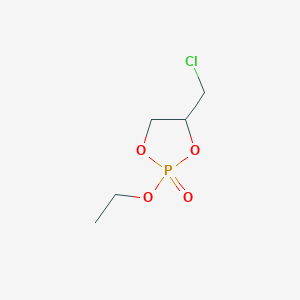


![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)

